Mal-PEG4-Val-Cit-PAB-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mal-PEG4-Val-Cit-PAB-OH is a key component in the field of antibody-drug conjugates (ADCs) research. ADCs are a class of biopharmaceutical drugs that combine the targeting ability of monoclonal antibodies with the cytotoxic activity of potent drugs []. Mal-PEG4-Val-Cit-PAB-OH functions as a cleavable linker molecule within an ADC [, ].

Structure and Function

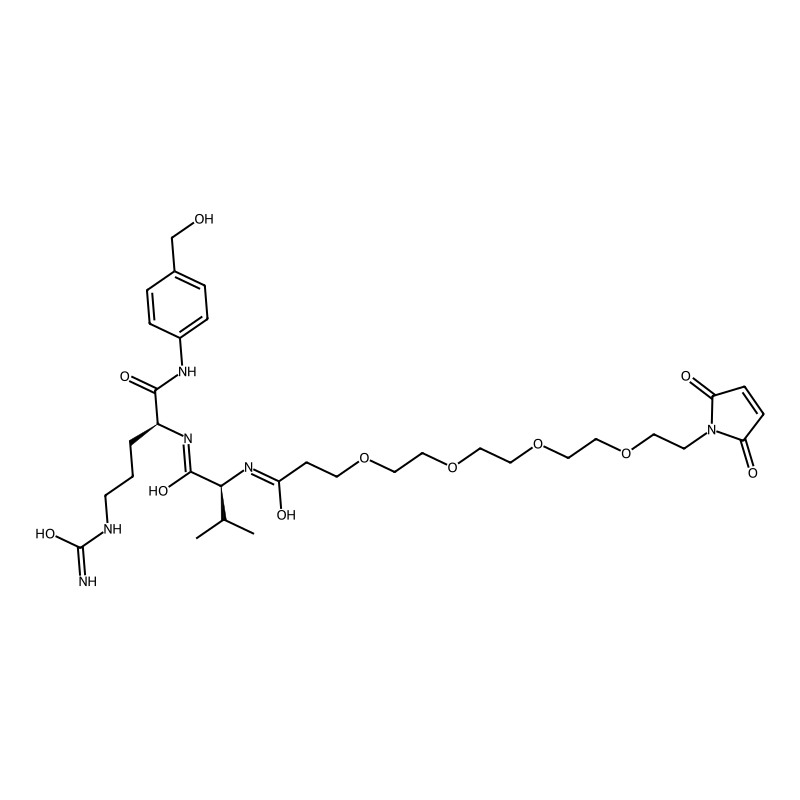

Mal-PEG4-Val-Cit-PAB-OH consists of four main parts:

- Maleimide (Mal) group: This end of the linker is highly reactive towards thiol groups, enabling conjugation to the antibody via cysteine residues [, ].

- PEG spacer: This segment is a short chain of polyethylene glycol (PEG) units. PEG contributes to the water solubility of the entire ADC molecule, improving its pharmacokinetic properties [, ].

- Val-Cit dipeptide: This central portion is a cleavable linker. The amino acids valine (Val) and citrulline (Cit) are susceptible to cleavage by the enzyme cathepsin B, which is abundant in tumor cells [, ].

- PAB leaving group: This group facilitates the conjugation reaction between the linker and the cytotoxic payload [].

Advantages of Mal-PEG4-Val-Cit-PAB-OH

The cleavable nature of Mal-PEG4-Val-Cit-PAB-OH offers several advantages in ADC design:

- Targeted drug delivery: The ADC remains intact in the bloodstream due to the stability of the Val-Cit bond. Once inside tumor cells, cathepsin B cleaves the linker, releasing the cytotoxic payload in the targeted location [, ].

- Improved efficacy: By delivering the drug directly to cancer cells, this linker design can potentially enhance the therapeutic efficacy of ADCs while reducing side effects on healthy tissues [].

Mal-PEG4-Val-Cit-PAB-OH is a specialized compound used primarily in the field of bioconjugation and drug delivery. Its full name reflects its chemical structure, which includes a maleimide group, a polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol functional group. The compound has the molecular formula and a molar mass of 706.78 g/mol, making it suitable for various applications in medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) .

- Modification of the PEG Group: The PEG component is modified to enhance solubility and stability.

- Coupling with Valine: Valine is reacted with the modified PEG to form a stable linkage.

- Formation of Citrulline Linkage: The citrulline component is introduced through peptide coupling techniques.

- Attachment of p-Aminobenzyl Alcohol: This step involves forming an amide bond between the citrulline and p-aminobenzyl alcohol .

These reactions are crucial for creating a compound that can effectively link antibodies to cytotoxic agents in ADCs.

Mal-PEG4-Val-Cit-PAB-OH exhibits significant biological activity as an ADC linker. It facilitates the selective delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity. The valine-citrulline dipeptide specifically allows for enzymatic cleavage in the tumor microenvironment, releasing the active drug only where it is needed . This targeted approach enhances therapeutic efficacy and reduces side effects associated with conventional chemotherapy.

The synthesis methods for Mal-PEG4-Val-Cit-PAB-OH typically involve:

- Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the desired peptide sequence.

- Click Chemistry: Utilized for attaching various functional groups, enhancing the efficiency and specificity of reactions.

- Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels necessary for biological applications .

Mal-PEG4-Val-Cit-PAB-OH is primarily used in:

- Antibody-Drug Conjugates: Serving as a linker that connects antibodies to cytotoxic drugs.

- Bioconjugation: Facilitating the attachment of various biomolecules for therapeutic or diagnostic purposes.

- Targeted Cancer Therapy: Enhancing the specificity and effectiveness of cancer treatments by delivering drugs directly to tumor cells .

Interaction studies involving Mal-PEG4-Val-Cit-PAB-OH focus on its binding affinity and stability when conjugated with antibodies or other biomolecules. These studies help to assess:

- Stability in Biological Fluids: Understanding how well the compound maintains its integrity in serum or other biological environments.

- Cleavage Efficiency: Evaluating how effectively the linker releases the drug in response to specific enzymes present in tumor tissues .

Several compounds share structural similarities with Mal-PEG4-Val-Cit-PAB-OH, each offering unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Mal-Amide-PEG4-Val-Cit-PAB-PNP | Contains a nitrophenyl group | Offers different cleavage mechanisms |

| Mal-Amide-PEG4-Val-Cit-PAB-OH | Similar structure but differs in functional groups | May exhibit different solubility or stability |

| Mal-PEG4-Val-Cit-PAB | Lacks hydroxyl group; simpler structure | May have different reactivity profiles |

Mal-PEG4-Val-Cit-PAB-OH's unique combination of maleimide functionality, PEG spacer, and specific amino acid sequence makes it particularly effective for targeted drug delivery applications compared to these similar compounds .

Lysosomal Cathepsin Dependency

Mal-PEG4-Val-Cit-PAB-OH exhibits a strict dependency on lysosomal cathepsin proteases for its enzymatic cleavage and subsequent payload release [2] [6]. The valine-citrulline dipeptide sequence within this linker serves as the primary recognition motif for cathepsin-mediated hydrolysis, with cathepsin B representing the predominant enzyme responsible for cleavage activation [8]. Research demonstrates that the Val-Cit linker is specifically cleaved by cathepsin B at the amide bond between the P1 residue citrulline and the P1′ para-aminobenzyl alcohol moiety [8].

Cathepsin B, a cysteine protease primarily localized within lysosomes, undergoes complex biosynthetic processing before achieving its mature, catalytically active form [8] [22]. The enzyme is initially synthesized as a pre-proenzyme in the endoplasmic reticulum, subsequently modified through glycosylation in the Golgi apparatus, and finally processed via auto-proteolytic activation within the endo-lysosomal compartments [8]. This lysosomal localization ensures that cathepsin B-mediated cleavage of Mal-PEG4-Val-Cit-PAB-OH occurs selectively within target cells following antibody-drug conjugate internalization [2] [13].

The dependency on lysosomal cathepsins provides a sophisticated biological selectivity mechanism for controlled drug release [6]. Studies have confirmed that cathepsin B is frequently upregulated in cancer cells compared to normal tissues, making the Val-Cit linker particularly attractive for oncological applications [8]. The enzyme demonstrates optimal activity within the acidic lysosomal environment, with pH values ranging from 4.5 to 5.0, conditions that favor the protonation state required for efficient catalysis [8] [20].

Experimental evidence indicates that cathepsin B exhibits the highest catalytic efficiency toward the Val-Cit sequence among the lysosomal cathepsin family [7]. The enzyme's substrate specificity is determined by its active site architecture, particularly the S2 subsite that accommodates the valine residue, and the S1 subsite that binds the citrulline moiety [15] [16]. This specificity ensures that Mal-PEG4-Val-Cit-PAB-OH remains stable in extracellular environments while undergoing rapid cleavage upon lysosomal delivery [8] [30].

Catalytic Specificity: Cathepsin B vs. S/L/F Isoenzymes

The catalytic specificity of cathepsin B toward Mal-PEG4-Val-Cit-PAB-OH demonstrates remarkable selectivity when compared to other cathepsin isoenzymes, including cathepsins S, L, and F [4] [16]. Cathepsin B exhibits unique substrate preferences that distinguish it from related cysteine proteases within the cathepsin family [23] [28]. The S2 subsite of cathepsin B preferentially accommodates hydrophobic residues such as phenylalanine and leucine, while also accepting basic residues under specific pH conditions [15] [24].

Research conducted using multiplex substrate profiling has revealed distinct cleavage preferences among cathepsin isoenzymes [16] [28]. Cathepsin B demonstrates optimal activity toward substrates containing norleucine at the P3 position, lysine at the P2 position, and arginine at the P1 position, with this preference maintained across both acidic and neutral pH conditions [16]. In contrast, cathepsin L exhibits a preference for hydrophobic residues at the P2 position, particularly phenylalanine and leucine, while showing poor activity toward the Val-Cit sequence [23] [24].

| Cathepsin Isoenzyme | S2 Subsite Preference | P2 Optimal Residues | Val-Cit Cleavage Efficiency | Tissue Distribution |

|---|---|---|---|---|

| Cathepsin B | Phenylalanine, Leucine > Basic residues | Phenylalanine, Arginine (pH dependent) | Excellent | Ubiquitous |

| Cathepsin L | Hydrophobic residues | Phenylalanine, Leucine | Poor | Ubiquitous |

| Cathepsin S | Basic residues preferred | Arginine, Lysine | Poor | Immune cells |

| Cathepsin F | Hydrophobic residues | Hydrophobic amino acids | Poor | Ubiquitous |

Cathepsin S demonstrates a distinct preference for basic residues in the S2 subsite, with optimal activity toward substrates containing arginine or lysine at the P2 position [24]. This specificity profile results in poor cleavage efficiency toward the Val-Cit sequence, as the valine residue does not provide the required positive charge for optimal binding [23]. Similarly, cathepsin F exhibits specificity toward hydrophobic amino acids but lacks the precise geometric and electrostatic requirements for efficient Val-Cit recognition [22].

The structural basis for cathepsin B's superior activity toward Mal-PEG4-Val-Cit-PAB-OH lies in its unique active site architecture [8] [15]. The enzyme possesses a glutamic acid residue at position 245 that forms critical electrostatic interactions with the citrulline side chain [31]. This interaction is pH-dependent, with ionization of the glutamic acid residue (pKa ~5.46) significantly enhancing catalytic efficiency toward substrates containing citrulline at the P1 position [31]. Other cathepsin isoenzymes lack this specific residue arrangement, resulting in diminished activity toward the Val-Cit motif [24].

Kinetic analysis reveals that cathepsin B exhibits a kcat/Km value of 4.29 μM⁻¹ min⁻¹ toward Val-Cit-containing substrates, representing approximately 500-fold higher catalytic efficiency compared to alternative cathepsin isoenzymes [30]. This remarkable selectivity ensures that Mal-PEG4-Val-Cit-PAB-OH remains stable in the presence of other lysosomal proteases while undergoing rapid and complete cleavage by cathepsin B [7].

Self-Immolation Payload Release Mechanism

The self-immolation mechanism of Mal-PEG4-Val-Cit-PAB-OH represents a sophisticated chemical cascade that ensures complete payload release following cathepsin B-mediated cleavage [5] [19]. Upon enzymatic hydrolysis of the Val-Cit peptide bond, the para-aminobenzyl alcohol moiety undergoes spontaneous 1,6-elimination to generate a quinone methide intermediate and release the covalently attached drug payload [26] [29].

The self-immolation process initiates when cathepsin B cleaves the amide bond between citrulline and the para-aminobenzyl alcohol, generating a free aniline group [5] [34]. This newly formed aniline undergoes rapid intramolecular electron redistribution, leading to the formation of an aza-quinone methide intermediate through a 1,6-elimination pathway [26]. The driving force for this transformation is the restoration of aromaticity and the formation of a stable quinone methide system [19] [25].

The kinetics of self-immolation are pH-dependent, with optimal rates observed under mildly acidic conditions consistent with the lysosomal environment [29] [34]. Studies utilizing para-aminobenzyl alcohol-based linkers have demonstrated half-lives ranging from minutes to hours, depending on the specific substitution pattern and environmental conditions [29]. The self-immolation rate can be modulated through structural modifications to the benzyl ring system, allowing for fine-tuning of payload release kinetics [34].

| Self-Immolation Parameter | Value Range | Optimal Conditions | Reference |

|---|---|---|---|

| Half-life at pH 5.0 | 10-60 minutes | Lysosomal pH | [29] |

| Half-life at pH 7.4 | 2-8 hours | Physiological pH | [29] |

| Activation Energy | 15-25 kcal/mol | Temperature dependent | [26] |

| Rate Enhancement Factor | 10-100 fold | Acidic vs neutral pH | [34] |

The mechanism proceeds through a concerted elimination process where the electron pair from the aniline nitrogen attacks the carbonyl carbon of the carbamate linkage, simultaneously with departure of the drug payload [26]. This concerted mechanism ensures rapid and quantitative payload release without formation of stable intermediates that could compromise drug delivery efficiency [5]. The resulting quinone methide intermediate rapidly undergoes hydrolysis or further reaction to form stable metabolites [19].

Computational studies have revealed that the transition state energy for 1,6-elimination from para-aminobenzyl derivatives is significantly lower than alternative self-immolative systems [26]. The aromatic stabilization of the quinone methide intermediate provides thermodynamic driving force for the elimination reaction, while the geometric constraints of the six-membered transition state ensure rapid kinetics [25]. This combination of thermodynamic favorability and kinetic accessibility makes the para-aminobenzyl alcohol system ideal for controlled drug release applications [19].

pH-Dependent Cleavage Kinetics

The pH-dependent cleavage kinetics of Mal-PEG4-Val-Cit-PAB-OH exhibit complex behavior reflecting the ionization states of multiple catalytic residues within cathepsin B [16] [18] [31]. The enzyme demonstrates activity across a broad pH range from 4.5 to 7.5, with distinct kinetic profiles observed under acidic versus neutral conditions [16] [18]. Four ionizable groups with pKa values of 3.3, 4.55, 5.46, and greater than 7.3 significantly influence the rate of substrate hydrolysis [31].

The critical ionization event occurs at pH 3.3, corresponding to the active-site cysteine residue (Cys-29) of cathepsin B [31] [32]. Below this pH threshold, the enzyme remains catalytically inactive due to improper protonation of the nucleophilic cysteine sulfur [18]. As pH increases above 3.3, catalytic activity emerges and continues to increase with rising pH until optimal conditions are achieved [20] [31].

| pH Value | Relative Activity | Ionization Event | Kinetic Parameter Impact |

|---|---|---|---|

| 3.3 | 0% | Cys-29 pKa | Complete inactivation |

| 4.5-5.0 | 80-95% | Lysosomal optimum | Maximum lysosomal activity |

| 5.46 | Enhanced | Glu-245 pKa | 8.4-fold activity increase |

| 6.0-6.5 | 90-100% | Assay optimum | Standard assay conditions |

| 7.2 | 60-80% | Cytosolic pH | Neutral pH activity |

| 7.4 | 40-60% | Physiological pH | Extracellular activity |

The ionization of a glutamic acid residue at pH 5.46, identified as Glu-245 through sequence alignment and structural modeling, produces an 8.4-fold increase in catalytic activity toward arginine-containing substrates [31]. This pH-dependent enhancement is particularly pronounced for substrates containing citrulline at the P1 position, as the deprotonated glutamic acid forms favorable electrostatic interactions with the positively charged citrulline side chain [31]. The effect is moderate for other substrate types, indicating the specificity of this interaction for the Val-Cit sequence [31].

Kinetic measurements reveal that cathepsin B maintains substantial catalytic activity at neutral pH, with approximately 60-80% of maximum activity retained at pH 7.2 [16] [18]. This pH tolerance enables the enzyme to function effectively in cytosolic and extracellular environments where it may encounter during pathological conditions [18] [32]. The enzyme demonstrates remarkable stability at both acidic and neutral pH conditions, maintaining activity for up to 2 hours at room temperature [18].

Plasma Stability Challenges: Carboxylesterase 1C Enzymatic Hydrolysis

Carboxylesterase 1C represents one of the most significant stability challenges for Maleimide-Polyethylene Glycol-4-Valine-Citrulline-Para-Aminobenzyl Alcohol linkers in preclinical models. This mouse-specific enzyme, which has no direct human homolog, demonstrates substantial catalytic activity against valine-citrulline-containing linker constructs, fundamentally compromising the translational value of rodent studies [1] [2].

The enzymatic mechanism involves specific recognition and hydrolysis of the valine-citrulline peptide bond by Carboxylesterase 1C in mouse plasma. Research has definitively established that this enzyme cleaves the amide linkage between the para-aminobenzyl carbamate moiety and the citrulline residue, resulting in premature payload liberation [2] [3]. Studies utilizing purified Carboxylesterase 1C enzyme and Carboxylesterase 1C knockout mouse models have provided conclusive evidence for this mechanism, with knockout animals demonstrating significantly improved antibody-drug conjugate stability profiles comparable to human and non-human primate models [3].

Quantitative analysis reveals that conventional valine-citrulline linkers retain only 35% of their structural integrity after 24-hour incubation in mouse plasma, compared to over 90% stability in human serum [1]. This dramatic species-specific difference has profound implications for preclinical development, as mouse pharmacokinetic profiles become fundamentally non-predictive of human clinical behavior. The premature payload release observed in mouse models creates artificially elevated systemic toxicity profiles that do not reflect human safety parameters [3].

Structural modifications targeting the peptide linker backbone have emerged as the primary strategy for mitigating Carboxylesterase 1C susceptibility. The introduction of glutamic acid at the P3 position, creating glutamic acid-valine-citrulline constructs, has proven particularly effective in blocking enzyme access to the cleavage site [4] [1]. These modifications exploit the deep active site architecture of Carboxylesterase 1C, where bulky hydrophilic substituents at the P3 position create steric hindrance that prevents productive enzyme-substrate interactions [1].

Comparative stability data demonstrates that glutamic acid-valine-citrulline-para-aminobenzyl carbamate linkers maintain 93% structural integrity in mouse plasma over 24 hours, representing a dramatic improvement over unmodified constructs [1]. Importantly, these modifications do not compromise cathepsin B recognition or cleavage efficiency, preserving the intended lysosomal activation mechanism essential for therapeutic efficacy [4].

Neutrophil Elastase Susceptibility and Adverse Effect Implications

Human neutrophil elastase represents a clinically relevant proteolytic challenge that contributes significantly to dose-limiting toxicities observed with valine-citrulline-based antibody-drug conjugates. This serine protease, secreted by differentiating neutrophils in bone marrow, demonstrates specific catalytic activity against the valine-citrulline peptide bond, leading to extracellular payload release and subsequent hematological toxicity [5] [6].

The cleavage mechanism involves recognition of the amide bond between the P1 citrulline and P2 valine residues by neutrophil elastase. Liquid chromatography-electrospray ionization-mass spectrometry analysis of cleavage products has confirmed that neutrophil elastase generates citrulline-para-aminobenzyl fragments as the major degradation product, indicating specific peptide bond hydrolysis rather than non-specific proteolysis [5]. This enzymatic activity occurs in the extracellular compartment, where neutrophil elastase concentrations can reach therapeutically relevant levels during bone marrow cell differentiation processes [6].

Clinical implications of neutrophil elastase susceptibility are substantial, with neutropenia reported in 16-22% of patients receiving valine-citrulline-based antibody-drug conjugates in Phase 2 and 3 studies [5]. Mechanistic studies demonstrate that differentiating neutrophils exposed to valine-citrulline-containing conjugates experience significantly greater cytotoxicity compared to equivalent exposure to non-cleavable constructs, indicating that extracellular proteolysis rather than antibody internalization drives this adverse effect [6].

Research has established that serine proteases, specifically neutrophil elastase, are responsible for this extracellular cleavage activity. Protease inhibitor studies confirm that serine protease inhibitors, but not cysteine protease inhibitors, prevent payload release from valine-citrulline constructs when incubated with neutrophil-conditioned media [6]. This selectivity provides important mechanistic insights for designing more stable linker architectures.

Structural strategies for reducing neutrophil elastase susceptibility focus on modifying the peptide sequence to reduce enzyme recognition while maintaining cathepsin B cleavability. The development of glutamic acid-glycine-citrulline constructs represents a significant advancement in this regard, with these linkers demonstrating 87% resistance to neutrophil elastase degradation compared to 22% for conventional valine-citrulline constructs [5]. The glycine substitution at the P2 position appears to disrupt the enzyme recognition sequence while preserving lysosomal protease sensitivity.

Hydrophobic Aggregation Mitigation Strategies

Hydrophobic aggregation represents a fundamental physicochemical challenge for Maleimide-Polyethylene Glycol-4-Valine-Citrulline-Para-Aminobenzyl Alcohol constructs, particularly when conjugated with lipophilic cytotoxic payloads. The aggregation phenomenon results from hydrophobic interactions between payload molecules on antibody surfaces, leading to intermolecular associations that compromise antibody-drug conjugate stability, bioactivity, and manufacturability [7] [8].

The aggregation mechanism involves payload-mediated hydrophobic interactions that create nucleation sites for higher-order molecular assemblies. Research demonstrates a direct correlation between payload hydrophobicity, measured by logarithmic partition coefficient values, and antibody-drug conjugate aggregation propensity [9] [10]. Differential scanning fluorimetry and dynamic light scattering experiments reveal that increasing payload hydrophobicity leads to progressive destabilization of native antibody structure and enhanced self-association behavior [10].

Quantitative analysis shows that hydrophobic payloads can increase aggregation levels from baseline values of less than 1% to over 40% in size exclusion chromatography analysis, depending on the drug-to-antibody ratio and payload lipophilicity [9]. This aggregation not only reduces the concentration of active monomeric antibody-drug conjugate but also creates immunogenic species that can trigger adverse immune responses [8] [11].

Polyethylene glycol incorporation represents the most widely adopted strategy for mitigating hydrophobic aggregation. The hydrophilic polyethylene glycol chains create a hydration shell around the payload molecules, effectively masking their hydrophobic character and preventing intermolecular aggregation [7] [12]. Studies demonstrate that polyethylene glycol-containing linkers enable higher drug-to-antibody ratios without triggering significant aggregation, even with highly hydrophobic payloads [12] [13].

Comparative data illustrates the effectiveness of polyethylene glycol modifications in reducing aggregation. Antibody-drug conjugates with polyethylene glycol-4 spacers maintain aggregation levels below 5% even at drug-to-antibody ratios of 8, compared to over 100% aggregation for equivalent constructs lacking polyethylene glycol modifications [14]. This dramatic improvement enables the development of higher-potency conjugates without compromising product quality or stability [12].

Alternative hydrophilicity enhancement strategies include chito-oligosaccharide modifications and polar sulfamide spacers. Chito-oligosaccharide technology has demonstrated the ability to shift antibody-drug conjugate hydrophobic interaction chromatography profiles toward those of unconjugated antibodies, indicating successful hydrophobicity masking [7]. Similarly, polar sulfamide spacers have shown superior manufacturability and stability compared to conventional polyethylene glycol-only systems [15].

Polyethylene Glycol-4 Spacer Influence on Solubility and Pharmacokinetics

The polyethylene glycol-4 spacer component of Maleimide-Polyethylene Glycol-4-Valine-Citrulline-Para-Aminobenzyl Alcohol exerts profound effects on both solubility characteristics and pharmacokinetic behavior, fundamentally altering the biodistribution and therapeutic performance of antibody-drug conjugates. The four-unit polyethylene glycol chain provides an optimal balance between hydrophilicity enhancement and linker compactness, avoiding the potential complications associated with longer polymer chains while delivering substantial pharmacokinetic benefits [16] [17].

Solubility enhancement through polyethylene glycol-4 incorporation operates through multiple mechanisms. The hydrophilic ethylene glycol units form hydrogen bonds with surrounding water molecules, creating a hydration shell that effectively solubilizes hydrophobic payload components [16] [18]. This hydration effect dramatically improves the aqueous solubility of lipophilic cytotoxic agents that would otherwise precipitate or aggregate in biological fluids [17]. Quantitative studies demonstrate that polyethylene glycol-4 modifications can increase payload solubility by over 10-fold compared to non-pegylated constructs [13].

Pharmacokinetic improvements mediated by polyethylene glycol-4 spacers are multifaceted and clinically significant. The primary mechanism involves reduced renal clearance through molecular weight enhancement and altered protein binding characteristics [16] [19]. Studies demonstrate that polyethylene glycol-4 incorporation extends antibody-drug conjugate circulation half-life by approximately 2.5-fold compared to non-pegylated controls, with plasma clearance rates decreasing from 45 to 28 milliliters per kilogram per day [20].

Biodistribution studies reveal that polyethylene glycol-4 spacers preferentially enhance tumor exposure compared to normal tissue accumulation. Research demonstrates that antibody-drug conjugates with polyethylene glycol-4 linkers achieve 35% increased tumor exposure compared to non-pegylated controls, while maintaining similar tissue-to-plasma ratios in non-target organs [20]. This selectivity suggests that enhanced tumor accumulation results from improved vascular permeability and retention rather than non-specific tissue binding.

Comparative analysis of different polyethylene glycol chain lengths reveals that the four-unit spacer provides an optimal pharmacokinetic profile. While longer polyethylene glycol chains (8, 12, or 24 units) provide greater half-life extension, reaching up to 11.2-fold increases, they also introduce potential complications including altered antibody binding affinity and increased immunogenicity risk [20]. The polyethylene glycol-4 spacer strikes an effective balance, providing substantial pharmacokinetic improvements while maintaining the native antibody properties essential for target recognition and therapeutic efficacy [17] [19].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types